1H-Pyrrole-2-carboxaldehyde, 5-(hydroxymethyl)-1-methyl-
Overview
Description
1H-Pyrrole-2-carboxaldehyde, 5-(hydroxymethyl)-1-methyl- is a chemical compound with a pyrrole ring structure. It is known for its unique chemical properties and potential applications in various fields such as chemistry, biology, and medicine. The compound’s structure includes a pyrrole ring with a carboxaldehyde group at the second position, a hydroxymethyl group at the fifth position, and a methyl group at the first position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole-2-carboxaldehyde, 5-(hydroxymethyl)-1-methyl- typically involves the reaction of pyrrole derivatives with appropriate reagents under controlled conditions. One common method includes the use of formylation reactions to introduce the carboxaldehyde group, followed by hydroxymethylation and methylation steps. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrole-2-carboxaldehyde, 5-(hydroxymethyl)-1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxaldehyde group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1H-Pyrrole-2-carboxaldehyde, 5-(hydroxymethyl)-1-methyl- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1H-Pyrrole-2-carboxaldehyde, 5-(hydroxymethyl)-1-methyl- exerts its effects involves interactions with molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity, signal transduction pathways, and cellular processes. The exact molecular targets and pathways depend on the specific context and application.
Comparison with Similar Compounds
Pyrrole-2-carboxaldehyde: Lacks the hydroxymethyl and methyl groups, resulting in different chemical properties and reactivity.
5-Hydroxymethyl-2-furfural: Contains a furan ring instead of a pyrrole ring, leading to distinct chemical behavior.
1-Methylpyrrole-2-carboxaldehyde: Similar structure but without the hydroxymethyl group, affecting its reactivity and applications.
Uniqueness: 1H-Pyrrole-2-carboxaldehyde, 5-(hydroxymethyl)-1-methyl- is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This makes it valuable for various applications in research and industry.
Properties
IUPAC Name |
5-(hydroxymethyl)-1-methylpyrrole-2-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-8-6(4-9)2-3-7(8)5-10/h2-4,10H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCAZZSQBALIIQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C1C=O)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00480843 | |
Record name | 1H-Pyrrole-2-carboxaldehyde, 5-(hydroxymethyl)-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00480843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29813-44-3 | |
Record name | 1H-Pyrrole-2-carboxaldehyde, 5-(hydroxymethyl)-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00480843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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